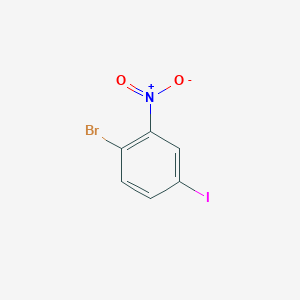

1-Bromo-4-iodo-2-nitrobenzene

Descripción general

Descripción

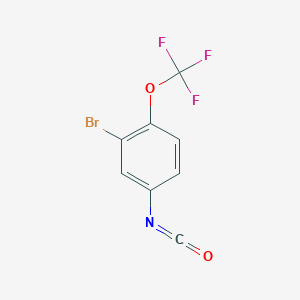

1-Bromo-4-iodo-2-nitrobenzene is a compound with the molecular formula C6H3BrINO2 . It is a mixed aryl halide .

Synthesis Analysis

The synthesis of 1-Bromo-4-iodo-2-nitrobenzene involves the nitration of bromobenzene. Bromine, substituted on an aromatic ring, directs an incoming electrophile to the ortho and para positions. The electrophile in this case is the nitronium ion, produced from the reaction of nitric acid with sulfuric acid . The nitronium ion reacts with bromobenzene primarily at the ortho and para positions to form two products, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-iodo-2-nitrobenzene can be represented by the formula C6H3BrINO2 . The InChI code for the compound is 1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H .Chemical Reactions Analysis

Aromatic hydrocarbons like 1-Bromo-4-iodo-2-nitrobenzene are remarkably unreactive. They do not undergo addition reactions like other unsaturated compounds such as alkenes, dienes, and alkynes. Instead, they undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

1-Bromo-4-iodo-2-nitrobenzene has a molecular weight of 327.9 . It has a density of 2.349, a melting point of 87-89 °C, and a boiling point of 320.0±27.0 °C (Predicted) . The compound has a flash point of 147.3°C and a vapor pressure of 0.000613mmHg at 25°C .Aplicaciones Científicas De Investigación

Electrochemical Sensors for Nitrobenzene Detection

1-Bromo-4-iodo-2-nitrobenzene (abbreviated as BIB) has been utilized in the development of highly sensitive electrochemical sensors for detecting nitrobenzene (NB), an environmental pollutant . Researchers synthesized single-atom niobium-doped boron–carbon nitrogen nanotubes (SANb-BCN) and modified glassy carbon electrodes (GCE) with this material. Key findings include:

Investigating Reaction Mechanisms and Kinetics

Researchers study BIB in mechanistic investigations. By tracking its reactions, they gain insights into reaction pathways, intermediates, and rate constants. BIB’s unique substituents allow for detailed kinetic studies.

These applications highlight the versatility and significance of 1-Bromo-4-iodo-2-nitrobenzene in scientific research. Its distinct properties make it a valuable tool across various fields. If you need further details or additional applications, feel free to ask

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-iodo-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in various chemical reactions .

Mode of Action

1-Bromo-4-iodo-2-nitrobenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (1-Bromo-4-iodo-2-nitrobenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-iodo-2-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, leading to the formation of a new carbon-electrophile bond . The downstream effects of this pathway include the synthesis of various benzene derivatives, which are crucial in many areas of organic chemistry .

Pharmacokinetics

It is known that the compound has a molecular weight of 3279, a density of 2349, and a boiling point of 3200±270 °C . It is soluble in organic solvents such as ether, ethanol, and dichloromethane, but insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 1-Bromo-4-iodo-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have wide applications in organic chemistry .

Action Environment

The action of 1-Bromo-4-iodo-2-nitrobenzene is influenced by environmental factors such as temperature, light, and the presence of oxygen . The compound is stable at room temperature, but can decompose under high temperatures, light, and the presence of oxygen . It should be stored at 2-8°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-4-iodo-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIQXEOUGXCWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-iodo-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)

![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)

![5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B3037972.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037976.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate](/img/structure/B3037980.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)